Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate

Lipophilicity Membrane Permeability ADME

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate (CAS 1820619-54-2) is a high-lipophilicity (XLogP3=4.3) research building block with a cleavable methyl ester prodrug handle. The para-tert-butylphenyl substituent provides a metabolically stable hydrophobic anchor that enhances membrane permeability and target residence time compared to unsubstituted phenyl analogs (LogP ~2.5). Its esterase-mediated activation makes it the preferred procurement form for in vivo delivery of the corresponding acid pharmacophore. The 2-position ester serves as a versatile derivatization point (hydrolysis, reduction, amide coupling). Supplied at ≥98% purity, this compound is essential for SAR libraries mapping para-substitution, steric bulk, and esterification effects.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B7962454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC
InChIInChI=1S/C17H19NO2/c1-17(2,3)14-8-5-12(6-9-14)13-7-10-15(18-11-13)16(19)20-4/h5-11H,1-4H3
InChIKeyMNMCFHIGYRRAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate (CAS 1820619-54-2): Key Physicochemical and Structural Profile for Research Procurement


Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate (CAS 1820619-54-2) is a pyridine-2-carboxylate ester featuring a para-tert-butylphenyl substituent at the 5-position . Its molecular formula is C₁₇H₁₉NO₂ with a molecular weight of 269.34 g/mol . The compound is characterized by a methyl ester at the 2-position, which confers distinct lipophilicity (XLogP3 = 4.3) and hydrogen-bonding properties relative to its free carboxylic acid counterpart . It is primarily supplied as a research building block with a typical purity of ≥98% .

Why Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate Cannot Be Replaced by Unsubstituted or Acidic Analogs


The 5-aryl pyridine-2-carboxylate scaffold exhibits pronounced structure-activity sensitivity, with substituent identity, position, and esterification status critically influencing physicochemical and biological behavior [1]. Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate differs from its closest analogs in key parameters: the para-tert-butyl group substantially increases lipophilicity compared to unsubstituted phenyl derivatives, while the methyl ester eliminates the hydrogen-bond donor capacity and alters metabolic liability relative to the free carboxylic acid [2]. These differences translate into distinct membrane permeability, solubility, and prodrug potential—factors that cannot be replicated by simply substituting a generic 5-aryl pyridine-2-carboxylate .

Quantitative Differentiation of Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate Against Closest Analogs


LogP Comparison: Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate vs. Unsubstituted Phenyl Analog

The para-tert-butylphenyl substituent imparts significantly higher lipophilicity compared to an unsubstituted phenyl ring. Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate exhibits a LogP of 3.83–4.30 , whereas the corresponding 5-phenyl analog (methyl 5-phenylpyridine-2-carboxylate) has a LogP of 2.54 [1]. This differential of ≥1.3 log units corresponds to an approximately 20-fold higher predicted octanol-water partition coefficient, directly influencing passive membrane diffusion and tissue distribution profiles.

Lipophilicity Membrane Permeability ADME

Hydrogen-Bonding and TPSA Profile: Methyl Ester vs. Carboxylic Acid Form

The methyl ester of methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate eliminates the hydrogen-bond donor capacity present in the free carboxylic acid analog. The target compound has a topological polar surface area (TPSA) of 39.19 Ų and zero H-bond donors , whereas 5-(4-tert-butylphenyl)pyridine-2-carboxylic acid has a TPSA of 50.2 Ų and one H-bond donor . This difference reduces aqueous solubility but enhances passive permeability across lipid bilayers, and the ester functions as a cleavable prodrug moiety.

Prodrug Design Solubility Metabolic Stability

Rotatable Bond Count and Steric Bulk: 4-tert-Butylphenyl vs. 4-Isopropylphenyl and Unsubstituted Analogs

The 4-tert-butylphenyl substituent introduces substantial steric bulk while maintaining a low rotatable bond count. Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate has 2 rotatable bonds . In contrast, the unsubstituted phenyl analog has 2 rotatable bonds but lacks the steric shield [1], while the isopropyl analog (methyl 5-(4-isopropylphenyl)pyridine-2-carboxylate) retains similar lipophilicity but offers a different steric profile and potential for metabolic oxidation of the isopropyl methine . The tert-butyl group's quaternary carbon resists metabolic attack and provides a conformationally rigid hydrophobic anchor.

Molecular Flexibility Conformational Entropy Target Engagement

Regioisomeric Differentiation: 4-tert-Butylphenyl vs. 3-tert-Butylphenyl Substitution

The position of the tert-butyl group on the phenyl ring (para vs. meta) alters molecular shape and electronic distribution. Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate (para substitution) presents a linear, rod-like molecular geometry, whereas the 3-tert-butylphenyl analog (methyl 5-(3-tert-butylphenyl)pyridine-2-carboxylate) introduces a kinked topology . While quantitative binding data for these exact compounds are lacking, SAR studies on 5-aryl pyridine-2-carboxylates demonstrate that even minor substituent positional shifts can abrogate or reverse biological activity, as observed in CARD9-TRIM62 interaction and nicotinic receptor binding assays [1][2].

Structure-Activity Relationship Molecular Recognition Binding Affinity

Recommended Procurement Scenarios for Methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate Based on Differentiated Properties


Medicinal Chemistry: Design of CNS-Penetrant or Lipophilic Small Molecule Leads

The elevated LogP (3.8–4.3) of methyl 5-(4-tert-butylphenyl)pyridine-2-carboxylate compared to the phenyl analog (LogP 2.5) makes it a superior starting point for lead optimization campaigns requiring enhanced blood-brain barrier permeability or improved membrane diffusion [1]. The tert-butyl group also provides a metabolically stable hydrophobic anchor that can improve target residence time.

Prodrug Strategy: Controlled Release of 5-(4-tert-Butylphenyl)pyridine-2-carboxylic Acid

The methyl ester serves as a cleavable prodrug moiety for the corresponding carboxylic acid. Researchers requiring in vivo or cellular delivery of the acid pharmacophore should procure the ester form to leverage esterase-mediated activation, avoiding the poor membrane permeability associated with the free acid's higher TPSA and H-bond donor capacity .

Structure-Activity Relationship (SAR) Studies on 5-Aryl Pyridine-2-carboxylate Scaffolds

This compound is an essential member of any focused SAR library investigating the impact of para-substitution, steric bulk, and esterification on biological activity. The quantifiable differences in LogP, TPSA, and molecular geometry relative to unsubstituted, meta-substituted, and isopropyl analogs enable systematic mapping of physicochemical determinants of activity [2].

Synthetic Intermediate for Amide and Heterocycle Diversification

The methyl ester group at the 2-position of the pyridine ring is a versatile handle for subsequent derivatization. It can be hydrolyzed to the carboxylic acid for amide coupling, reduced to the alcohol, or converted to the acyl chloride for nucleophilic substitution, providing access to a wide range of functionalized 5-aryl pyridine scaffolds not readily accessible from the free acid directly .

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